molecular formula C9H18O2 B13441477 5-Ethylheptanoic acid

5-Ethylheptanoic acid

Cat. No.: B13441477
M. Wt: 158.24 g/mol
InChI Key: MDXWSWRGHHKMCH-UHFFFAOYSA-N
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Description

5-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by a carboxyl (-COOH) functional group attached to a heptane chain with an ethyl substituent at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the malonic ester synthesis can be employed to prepare carboxylic acids from alkyl halides, lengthening the carbon chain by two atoms . Another method involves the oxidation of alkenes, such as the oxidation of cyclohexene to adipic acid .

Industrial Production Methods

Industrial production of this compound typically involves the hydroformylation of alkenes followed by oxidation. For example, propylene can be hydroformylated to produce butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to 2-ethylhexanal, which is subsequently oxidized to yield this compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to primary alcohols.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Ethylheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylheptanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with voltage-gated ion channels, enhancing or inhibiting their function . Additionally, it can affect the balance between neuronal excitation and inhibition by modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylheptanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the ethyl group at the fifth position influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5-ethylheptanoic acid

InChI

InChI=1S/C9H18O2/c1-3-8(4-2)6-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

MDXWSWRGHHKMCH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCC(=O)O

Origin of Product

United States

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